

In-Depth Technical Guide: Properties and Biological Activity of a Novel Flavonoid

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Compound of Interest		
Compound Name:	Benzene, (1-ethoxyethenyl)-	
Cat. No.:	B15178028	Get Quote

Disclaimer: The provided CAS number 6230-62-2 is associated with multiple chemical entities in various databases, including (1-Ethoxyvinyl)benzene and O-Methyl-L-tyrosine. However, based on the context of the query for an in-depth technical guide with biological data, this document focuses on a biologically active flavonoid, 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one, and related compounds for which significant research and experimental data are available.

Core Compound Profile: 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one

This technical guide details the properties and biological activities of the flavone class of compounds, with a specific focus on 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs. Flavones are a class of flavonoids characterized by a backbone of 2-phenylchromen-4-one[1]. These compounds are of significant interest to researchers and drug development professionals due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects in metabolic disorders[2][3].

Physicochemical Properties

The physicochemical properties of flavones are crucial for their pharmacokinetic and pharmacodynamic profiles. While specific experimental data for 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one is not exhaustively available in public domains, computed properties for structurally similar flavonoids provide valuable insights.



Property	Value (Computed for similar flavones)	Reference
Molecular Formula	C19H18O7	[4]
Molecular Weight	358.3 g/mol	[4]
XLogP3	2.7	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	7	[4]
Rotatable Bond Count	5	[4]
Topological Polar Surface Area	92.9 Ų	[4]

Biological Activity

Recent studies have highlighted the potential of substituted flavones in addressing metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH)[5][6]. One promising compound, 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one, has demonstrated significant lipid-lowering effects in hepatocytes[5][6].

Compound	Biological Activity	IC50 Value	Cell Line	Reference
5,7-dimethoxy-2- (3,4,5- trimethoxypheno xy)-chromen-4- one	Inhibition of lipid accumulation	32.2 ± 2.1 μM	Huh7	[5][6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific findings. The following sections describe the synthesis and biological evaluation protocols for the aforementioned flavones.



General Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one

A general procedure for the synthesis of the flavone core involves a two-step process starting from substituted 4H-chromen-4-ones[5].

Step 1: Synthesis of Substituted 2-(1,2,4-triazol-1-yl)chromen-4-one

- Dissolve one equivalent of the substituted 4H-chromen-4-one and 2-6 equivalents of 1,2,4-triazole in dry DMF to create a 0.2 M solution.
- Add 1.5 equivalents of molecular iodine and anhydrous K2CO3 to the mixture.
- Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a sodium thiosulfate solution.
- Extract the product with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO4.
- Filter the organic layers and concentrate in vacuo to obtain the crude product[5].

Step 2: Synthesis of Substituted 2-(substituted phenoxy)chromen-4-one

- Add one equivalent of the substituted 2-(1H-1,2,4-triazol-1-yl)chromen-4-one to dry DMF or 1,4-dioxane to make a 0.1 M solution.
- Dissolve three equivalents of a phenolic compound in the solution and stir at 80 °C until the solution is clear.
- Add 3-6 equivalents of anhydrous K2CO3 or Cs2CO3 to the mixture at a constant temperature of 80 °C.
- Monitor the reaction progress by TLC.
- After completion, dilute the reaction mixture with water and partition with ethyl acetate[5].



In Vitro Evaluation of Lipid Accumulation

The inhibitory effect of the synthesized compounds on lipid accumulation can be assessed in a cellular model of NAFLD.

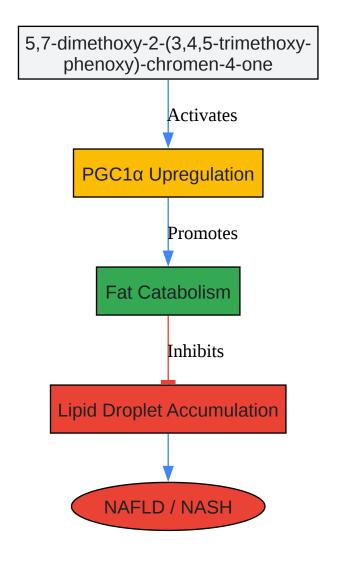
- Cell Culture: Culture Huh7 human hepatoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37 °C in a 5% CO2 atmosphere.
- Induction of Lipid Accumulation: Treat the Huh7 cells with oleic acid (OA) to induce the formation of lipid droplets, mimicking the conditions of NAFLD.
- Compound Treatment: Treat the OA-induced Huh7 cells with varying concentrations of the synthesized flavones.
- High-Content Screening: Utilize high-content screening microscopy to quantify the
 accumulation of lipid droplets within the cells. This is often done by staining the lipid droplets
 with a fluorescent dye (e.g., Nile Red).
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which
 represents the concentration of the compound required to inhibit 50% of the lipid
 accumulation[5][6].

Signaling Pathway

The mechanism of action for the lipid-lowering effects of 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one involves the upregulation of peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1 α)[5][6]. PGC1 α is a master regulator of mitochondrial biogenesis and fatty acid oxidation.

Below is a DOT script representation of the proposed signaling pathway.





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Caption: Proposed mechanism of action for the reduction of lipid accumulation.

Conclusion

The flavone 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one and its analogs represent a promising class of compounds for the development of novel therapeutics targeting metabolic disorders like NAFLD and NASH. Their mechanism of action, involving the upregulation of PGC1 α , offers a clear pathway for further investigation and optimization. The experimental protocols provided herein serve as a foundation for researchers to build upon in the pursuit of more effective treatments for these prevalent diseases.



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